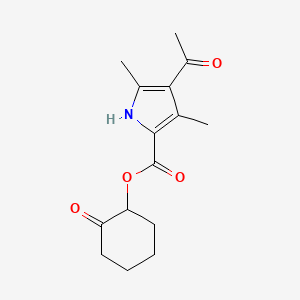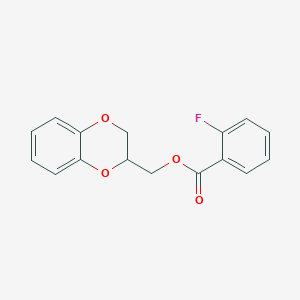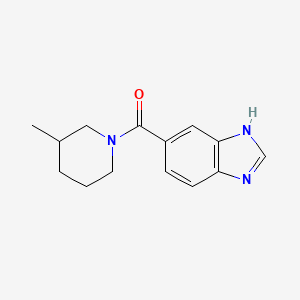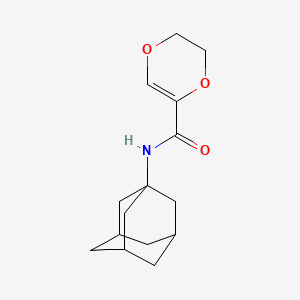![molecular formula C10H11FN2O5S B7536731 (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid, also known as Fmoc-L-Asp(OtBu)-OH, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a derivative of aspartic acid and is commonly used as a building block in peptide synthesis.
Mechanism of Action
The mechanism of action of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH and its derivatives is not well understood. However, it is believed that the compound acts by binding to specific receptors or enzymes in the body, thereby modulating their activity. The exact mechanism of action is the subject of ongoing research.
Biochemical and Physiological Effects:
This compound(OtBu)-OH and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. These effects include the modulation of protein-protein interactions, the inhibition of enzyme activity, and the stimulation of immune responses. The compound has also been shown to exhibit anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH in lab experiments include its well-established synthesis method, its high purity, and its potential applications in drug discovery and development. However, the compound also has some limitations, including its relatively high cost and its limited solubility in water.
Future Directions
There are several future directions for the study of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH and its derivatives. One direction is the development of new synthetic methods that can produce the compound more efficiently and cost-effectively. Another direction is the study of the compound's mechanism of action and its potential applications in drug discovery and development. Additionally, the study of this compound(OtBu)-OH and its derivatives in animal models could provide valuable insights into their potential therapeutic applications.
Synthesis Methods
The synthesis of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH involves several steps, including the protection of the carboxylic acid group, the coupling of the fluorophenylsulfonamide group, and the deprotection of the t-butyl ester group. The final product is obtained through purification by column chromatography. The synthesis of this compound(OtBu)-OH is a well-established process and has been extensively studied in the literature.
Scientific Research Applications
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH has been widely used in scientific research for its potential applications in drug discovery and development. The compound is commonly used as a building block in peptide synthesis, and its derivatives have been shown to exhibit potent biological activity. This compound(OtBu)-OH has been used to synthesize peptides that target various biological pathways, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-6-3-1-2-4-8(6)19(17,18)13-7(10(15)16)5-9(12)14/h1-4,7,13H,5H2,(H2,12,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWFTFUKWIUPV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC(CC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)

![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)


![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)